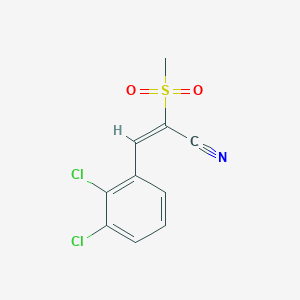
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the family of nitriles. It is commonly known as DCMPS and is used in scientific research for its unique properties. DCMPS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of DCMPS is not fully understood. However, it is believed that DCMPS acts by inhibiting the activity of certain enzymes, including topoisomerase II and thioredoxin reductase. These enzymes are involved in DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
DCMPS has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DCMPS has also been found to inhibit the growth of fungi and bacteria. Additionally, DCMPS has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCMPS has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. Additionally, DCMPS has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using DCMPS in lab experiments. DCMPS can be toxic, and care must be taken when handling it. Additionally, DCMPS has not been extensively studied in vivo, and its potential side effects are not well understood.
Orientations Futures
There are several future directions for research on DCMPS. One area of interest is the development of new synthetic methods for DCMPS. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential side effects. DCMPS has shown promise as a potential treatment for cancer, infections, and inflammatory diseases, and further studies are needed to determine its efficacy in these areas. Finally, the potential use of DCMPS as a herbicide and insecticide should be further explored.
Méthodes De Synthèse
DCMPS can be synthesized using various methods, including the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base. The resulting product is then treated with an acid to yield DCMPS. Another method involves the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a catalyst such as NaCN. The resulting product is then treated with an acid to yield DCMPS.
Applications De Recherche Scientifique
DCMPS has been used in scientific research for its unique properties. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. DCMPS has also been found to have antifungal and antibacterial properties and has been studied for its potential use in treating infections. Additionally, DCMPS has been studied for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-16(14,15)8(6-13)5-7-3-2-4-9(11)10(7)12/h2-5H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHGHNIFLFFPS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

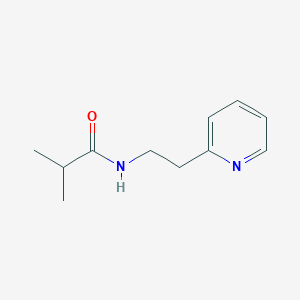
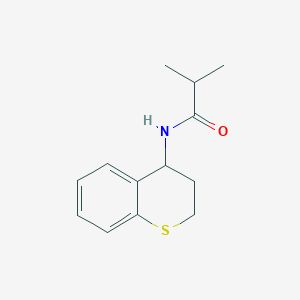
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)

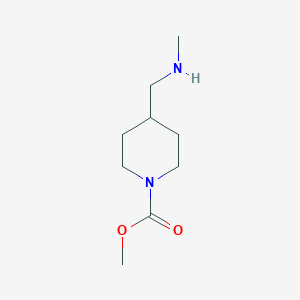


![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
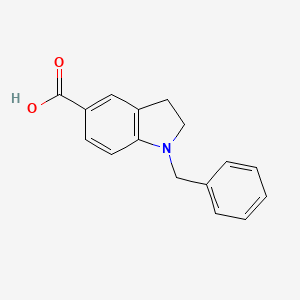
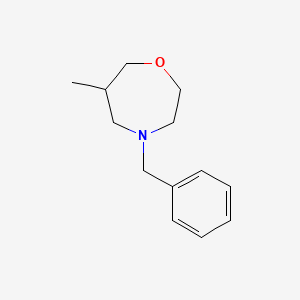
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)